molecular formula C17H17N5OS B5761871 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5761871
M. Wt: 339.4 g/mol
InChI Key: VPXRTKHKGIVQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as DMPTA, is a chemical compound that has recently gained attention in the scientific community for its potential use in various applications.

Mechanism of Action

2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties due to the electronic and steric effects of 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. In addition, 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can interact with biological molecules, such as enzymes and receptors, through its thioacetamide group, leading to modulation of their activity.
Biochemical and Physiological Effects:
2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce apoptosis in cancer cells, inhibit bacterial growth, and modulate the activity of enzymes and receptors. 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is its versatility in synthesis and application. It can be easily modified to obtain derivatives with different properties, and its complexes can exhibit unique catalytic and biological activities. However, 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can also be unstable under certain conditions, such as exposure to light and air, which may limit its use in some experiments.

Future Directions

There are several future directions for 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide research. One area of interest is the development of new metal complexes with enhanced catalytic and material properties. 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can also be used as a scaffold for the synthesis of new biologically active compounds, such as anticancer drugs and antibiotics. In addition, the study of 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide's interaction with biological molecules may provide insights into the mechanisms of enzyme and receptor activity, leading to the development of new therapeutic targets.
Conclusion:
In conclusion, 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a versatile chemical compound with various applications in scientific research. Its synthesis method has been optimized to achieve high yield and purity, and its complexes can exhibit unique catalytic and biological properties. 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to have anti-inflammatory, antioxidant, and anticancer effects, among others. While there are some limitations to its use in lab experiments, 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has promising potential for future research in catalysis, material science, and drug discovery.

Synthesis Methods

2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenyl hydrazine with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with 4-pyridinylboronic acid and triethylamine to obtain 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. This method has been optimized to achieve a high yield of 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide with minimal impurities.

Scientific Research Applications

2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and material science. 2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been used as a building block in the synthesis of biologically active compounds, such as antitumor agents and antimicrobial agents.

properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-4-3-5-14(12(11)2)22-16(13-6-8-19-9-7-13)20-21-17(22)24-10-15(18)23/h3-9H,10H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXRTKHKGIVQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2,3-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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